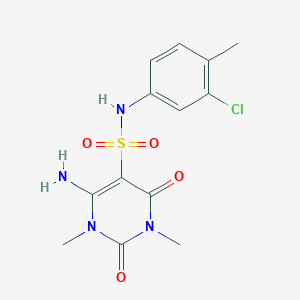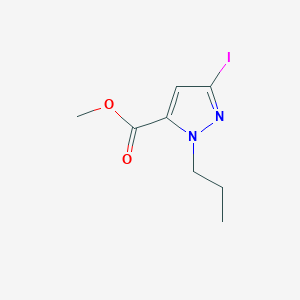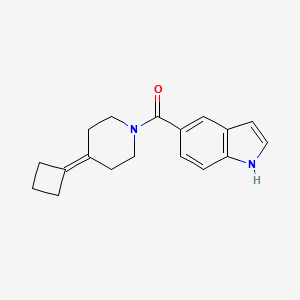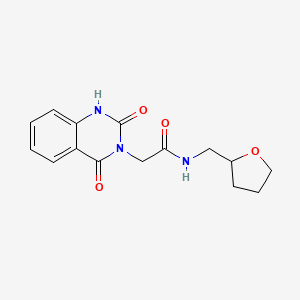
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide, also known as QNZ, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. QNZ belongs to the class of quinazoline derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties.
作用机制
The exact mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide is not fully understood, but it is believed to act through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in inflammatory and immune responses. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has been found to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the suppression of pro-inflammatory cytokine production and the inhibition of cancer cell growth.
生化和生理效应
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has been found to inhibit the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which play a crucial role in the recruitment of leukocytes to the site of inflammation. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.
实验室实验的优点和局限性
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities with high purity. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide is also stable and can be stored for long periods without degradation. However, 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has some limitations for lab experiments. It is relatively expensive compared to other anti-inflammatory and anti-cancer drugs, which may limit its use in some studies. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has also been found to exhibit some toxicity at high doses, which may limit its use in in vivo studies.
未来方向
There are several future directions for 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide research. One area of research is the development of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide derivatives with improved pharmacological properties, such as increased potency and decreased toxicity. Another area of research is the identification of new therapeutic applications for 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide, such as in the treatment of autoimmune diseases or infectious diseases. Finally, more studies are needed to fully understand the mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide and its potential interactions with other drugs.
In conclusion, 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide exhibits anti-inflammatory and anti-cancer properties, and its mechanism of action involves the inhibition of NF-κB signaling pathway. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide research, including the development of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide derivatives with improved pharmacological properties and the identification of new therapeutic applications.
合成方法
The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide involves the reaction of 2-aminobenzamide with ethyl oxalyl chloride to form 2-(2-oxo-2,3-dihydro-1H-quinazolin-4-yl)acetic acid ethyl ester. This intermediate is then reacted with 1,2-epoxypropane to form 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide. The overall synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide is shown in Figure 1.
科学研究应用
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most significant areas of research is its anti-inflammatory properties. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. This makes 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis, colitis, and sepsis.
Another area of research is 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide's anti-cancer properties. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has been found to inhibit the growth of various cancer cells, including leukemia, lymphoma, breast cancer, and prostate cancer cells. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-13(16-8-10-4-3-7-22-10)9-18-14(20)11-5-1-2-6-12(11)17-15(18)21/h1-2,5-6,10H,3-4,7-9H2,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACGUVZQOWVMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

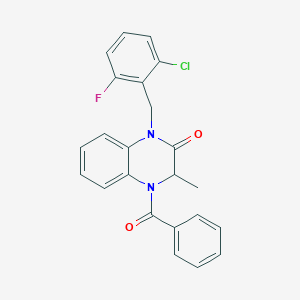
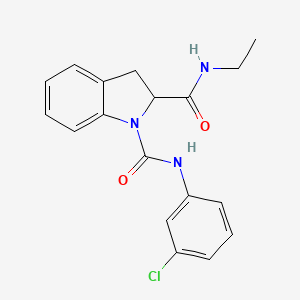
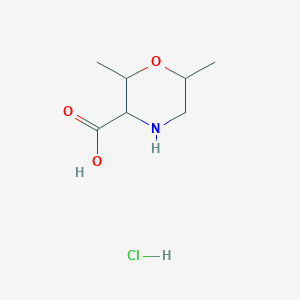
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2898676.png)
![Ethyl 5-(2-cyclohexylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898677.png)
![5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2898679.png)
![1-(2-Fluorophenyl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2898681.png)
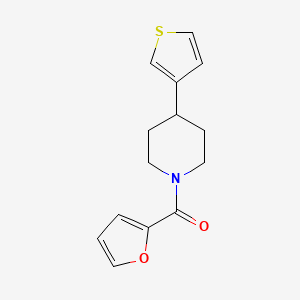
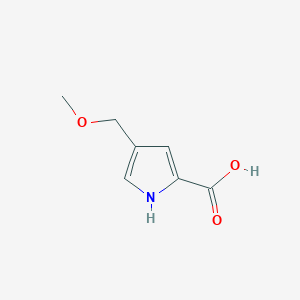
![N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2898687.png)
![2-benzyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2898689.png)
